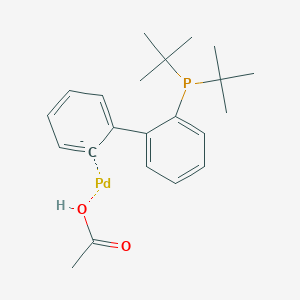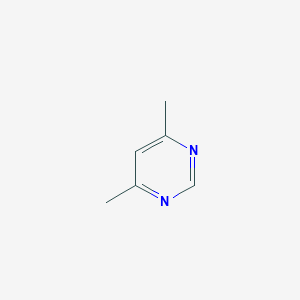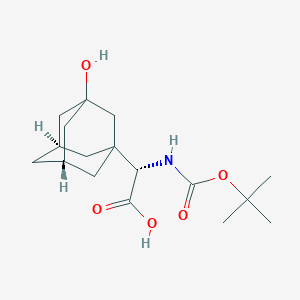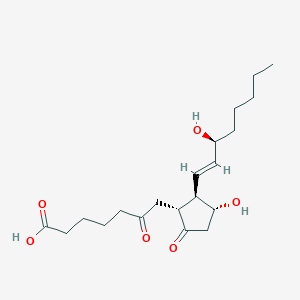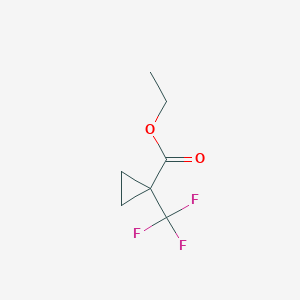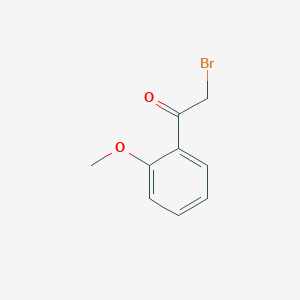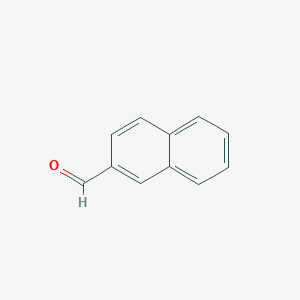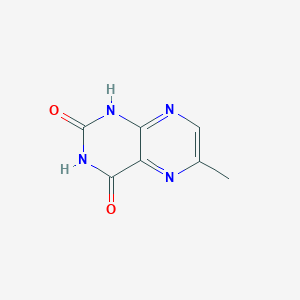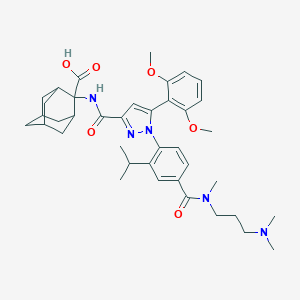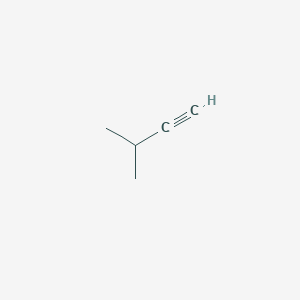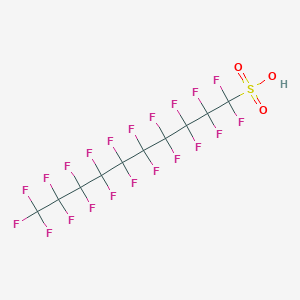
全氟癸烷磺酸
描述
Perfluorodecane sulfonic acid is a perfluorinated compound with the molecular formula C₁₀HF₂₁O₃S. It belongs to the family of perfluorinated and polyfluorinated alkyl substances, which are known for their high chemical and thermal stability. This compound is characterized by a fully fluorinated carbon chain terminated with a sulfonic acid group, making it highly hydrophobic and resistant to degradation .
科学研究应用
Perfluorodecane sulfonic acid has a wide range of applications in scientific research and industry. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology and medicine, it is studied for its potential effects on biological systems and its use in drug delivery systems. Industrially, it is used in the production of fluoropolymer coatings, fire-fighting foams, and as a wetting agent in electroplating processes .
作用机制
Target of Action
Perfluorodecane sulfonic acid (PFDS) is a perfluoroalkyl substance (PFAS) that has been found in various environmental contexts .
Mode of Action
Research indicates that pfds and other pfass can cause changes in gene expression related to steroid metabolism, fatty acid metabolism, and biological oxidations . These changes can potentially disrupt normal biological processes and lead to adverse health effects.
Biochemical Pathways
PFDS can affect various biochemical pathways. For instance, it has been found to downregulate genes in pathways for steroid metabolism, fatty acid metabolism, and biological oxidations . The downstream effects of these changes can include disruptions in hormone regulation, energy production, and detoxification processes.
Pharmacokinetics
Pfds is a perfluoroalkyl substance, which are known for their persistence and bioaccumulative potential . This suggests that PFDS may have high bioavailability and can persist in the body for extended periods.
Result of Action
Pfass, including pfds, have been associated with various adverse health effects, including toxicity to the liver and other organs . These effects are likely the result of PFDS’s interactions with its targets and its impact on various biochemical pathways.
Action Environment
The action of PFDS can be influenced by various environmental factors. For instance, the presence of oxygen can promote the oxidation of nanoscale zero-valent iron (nZVI), leading to the desorption of PFDS from the adsorbent interface . This suggests that environmental conditions can influence the stability and efficacy of PFDS.
准备方法
Synthetic Routes and Reaction Conditions: Perfluorodecane sulfonic acid can be synthesized through the electrochemical fluorination of decane sulfonic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the carbon chain .
Industrial Production Methods: Industrial production of perfluorodecane sulfonic acid typically involves large-scale electrochemical fluorination. The process is carried out in specialized reactors designed to handle the highly corrosive nature of hydrogen fluoride. The resulting product is then purified through distillation and other separation techniques to obtain high-purity perfluorodecane sulfonic acid .
化学反应分析
Types of Reactions: Perfluorodecane sulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions: Common reagents used in reactions with perfluorodecane sulfonic acid include bases such as sodium hydroxide and potassium hydroxide, which can facilitate the formation of sulfonate salts. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from reactions involving perfluorodecane sulfonic acid are its corresponding sulfonate salts. These salts are often used in various industrial applications due to their surfactant properties .
相似化合物的比较
Similar Compounds:
- Perfluorooctane sulfonic acid
- Perfluorononane sulfonic acid
- Perfluorobutane sulfonic acid
- Perfluorohexane sulfonic acid
Uniqueness: Perfluorodecane sulfonic acid is unique among similar compounds due to its longer carbon chain, which imparts greater hydrophobicity and thermal stability. This makes it particularly useful in applications requiring high-performance surfactants and emulsifiers .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZIAVPBSTISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21SO3H, C10HF21O3S | |
| Record name | perfluorodecane sulfonic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040148 | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-77-3 | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorodecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluorodecanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORODECANE SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAI638LYMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


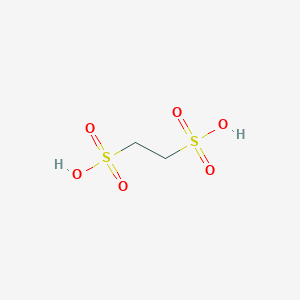
![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)
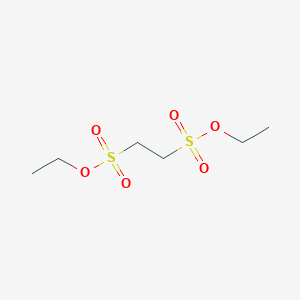
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
